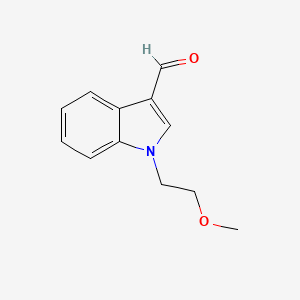

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-7-6-13-8-10(9-14)11-4-2-3-5-12(11)13/h2-5,8-9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEOMQTYIHCDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde typically involves the functionalization of the indole core. One common method is the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position. The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Chemical Reactions of Indole Derivatives

Indole derivatives, including compounds like 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde, undergo several types of chemical reactions. These reactions can be broadly categorized into oxidation, reduction, and substitution.

1.1. Oxidation

Indole derivatives can be oxidized to form corresponding oxo derivatives. Common oxidizing agents used in these reactions include potassium permanganate

and chromium trioxide

.

1.2. Reduction

Reduction reactions can convert the carbonyl group in carbaldehydes to an alcohol. Typical reducing agents for this transformation include sodium borohydride

and lithium aluminum hydride

.

1.3. Substitution

Electrophilic substitution reactions can occur at the indole ring, introducing various substituents. Electrophilic reagents like halogens

,

and nitrating agents

are commonly employed.

Reactions of Indole-3-Carbaldehyde

Indole-3-carboxaldehyde can be synthesized using a method comprising the following steps :

-

Using anhydrous dimethylformamide as a solvent, slowly adding phosphorus oxychloride, and stirring for 30-40 minutes at 0-5 ℃ to prepare a Vilsmeier reagent .

-

Adding a 2-methylaniline compound shown as a general formula (I) into anhydrous dimethylformamide as a solvent, dropwise adding the Vilsmeier reagent prepared in the step (1) at 0-5 ℃, stirring at room temperature for 1-2 hours after dropwise adding, and heating for reflux reaction for 5-8 hours .

-

After the reaction is finished, cooling, adding a saturated sodium carbonate solution, adjusting the pH to be 8-9, separating out a solid, filtering, drying and recrystallizing to obtain the 3-indole formaldehyde compound shown in the general formula (II) .

Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives

Research indicates that certain indole aldehyde derivatives exhibit intestinal barrier protective effects . For example, derivatives such as Indole-3-carboxaldehyde enhanced gastrointestinal motility, increased glutathione (GSH) levels, and reduced malondialdehyde (MDA) and nitric oxide (NO) levels in mice with acute Toxoplasma gondii infection . Molecular docking studies suggest that the aldehyde group on the indole scaffold forms a hydrogen bond with NTPase-II and interacts with TgCDPK1 through hydrogen bonding .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of indole-3-carbaldehyde, including 1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, exhibit promising antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, some studies report that indole-3-carbaldehyde derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . This suggests a potential role for this compound in developing novel cancer therapies.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research has indicated that indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes it a candidate for further investigation in treating inflammatory diseases.

Synthetic Biology

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various transformations, including condensation reactions to form more complex structures such as imines and hydrazones . This property is leveraged in synthesizing other biologically active compounds.

Fluorescent Probes

The compound's structural features make it suitable for developing fluorescent probes used in biological imaging. Indoles are known for their photophysical properties, which can be exploited to design sensors for detecting specific biomolecules in live cells .

Material Science

Polymer Chemistry

In material science, derivatives of indole-3-carbaldehyde have been investigated for their potential applications in creating conductive polymers and organic light-emitting diodes (OLEDs). The electronic properties of indole derivatives make them suitable candidates for enhancing the performance of electronic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde largely depends on its interaction with biological targets. The indole core can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of indole-3-carbaldehyde derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Indole-3-carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Insights

Position 1 substituents :

- Methoxyethyl and morpholinylethyl groups enhance water solubility and metabolic stability compared to alkyl or aryl substituents .

- Brominated chains (e.g., 4-bromobutyl) increase lipophilicity, favoring antimicrobial activity .

Position 3 aldehyde :

- The formyl group is critical for forming Schiff bases or hydrazones, enabling further derivatization into bioactive molecules (e.g., thiosemicarbazones in ) .

Biological Activity

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- Structure : The compound features an indole ring, a methoxyethyl side chain, and an aldehyde functional group, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit notable antibacterial activity. For instance, similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and apoptosis. The indole core is known to interact with multiple biological targets, potentially leading to the inhibition of cancer cell lines .

The mechanism of action for this compound involves:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function.

- Enzyme Modulation : The compound can inhibit enzyme activity or modulate signal transduction pathways, impacting cellular responses .

Study on Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Antimicrobial Efficacy Study

Another research project focused on the antimicrobial efficacy of the compound against several bacterial strains. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, covalent bonding |

| 1-(2-Phenoxyethyl)-1H-indole-3-carboxylic acid | Moderate | Low | Receptor modulation |

| 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid | Low | Moderate | Signal transduction modulation |

Unique Features

The specific substitution pattern of this compound influences its reactivity and biological activity compared to related compounds .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.